

# Application Notes and Protocols for SBC-115337 In Vivo Studies

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Compound of Interest		
Compound Name:	SBC-115337	
Cat. No.:	B7775811	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

SBC-115337 is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of cholesterol metabolism, functioning by promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR), which leads to reduced clearance of LDL cholesterol (LDL-C) from the circulation. By inhibiting the interaction between PCSK9 and LDLR, SBC-115337 increases the number of LDLRs on the surface of hepatocytes, thereby enhancing the clearance of LDL-C. These application notes provide a detailed protocol for in vivo evaluation of SBC-115337 in a diet-induced hyperlipidemic mouse model.

## **Data Presentation**

The following table summarizes the key in vitro and in vivo parameters reported for **SBC-115337**.



Parameter	Value	Assay/Model System	Reference
IC50	0.5 μΜ	In vitro PCSK9-LDLR binding assay	[1]
Cellular Activity	>10-fold upregulation of LDLR	HepG2 cells (at 1.2 μM)	[1]
In Vivo Efficacy	Lowered LDL-C levels	Mice fed a high-fat diet	[1]

# **Experimental Protocols**

Protocol: Evaluation of SBC-115337 in a Diet-Induced Hyperlipidemic Mouse Model

This protocol describes a representative in vivo study to assess the efficacy of **SBC-115337** in reducing LDL-C levels in mice with diet-induced hyperlipidemia.

#### 1. Animal Model

- Species: C57BL/6J mice, male, 8-10 weeks old.
- Acclimatization: Acclimatize animals for at least one week prior to the start of the study, with ad libitum access to standard chow and water.
- Housing: House mice in a temperature and light-controlled environment (12-hour light/dark cycle).

#### 2. Diet-Induced Hyperlipidemia

- Diet: To induce hyperlipidemia, feed mice a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks.
- Monitoring: Monitor body weight and food consumption weekly. A significant increase in body
  weight and plasma cholesterol levels compared to mice on a standard chow diet will confirm
  the induction of hyperlipidemia.



## 3. Experimental Groups

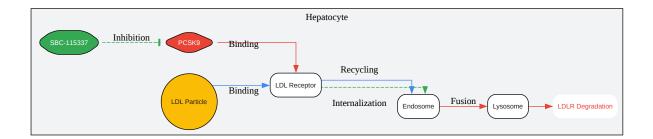
- Group 1: Vehicle Control: Mice on HFD receiving the vehicle used to dissolve SBC-115337.
- Group 2: SBC-115337 Treatment: Mice on HFD receiving SBC-115337. The dosage will
  need to be optimized based on preliminary pharmacokinetic and tolerability studies. A
  starting dose range could be 1-10 mg/kg, administered daily.
- Group 3 (Optional): Positive Control: Mice on HFD receiving a known PCSK9 inhibitor (e.g., a monoclonal antibody like Evolocumab, adjusted for rodent studies) or another lipidlowering agent.
- 4. Drug Preparation and Administration
- Formulation: **SBC-115337** is soluble in DMSO. For in vivo use, a formulation compatible with the chosen route of administration (e.g., oral gavage, intraperitoneal injection) should be prepared. A common vehicle for oral administration is 0.5% carboxymethylcellulose (CMC) in water.
- Administration: Administer the compound or vehicle daily for a period of 2-4 weeks. The route of administration should be consistent across all groups.
- 5. Sample Collection and Analysis
- Blood Collection: Collect blood samples at baseline (before treatment initiation) and at the
  end of the study. Blood can be collected via tail vein or retro-orbital sinus into EDTA-coated
  tubes.
- Plasma Separation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
- Lipid Profile Analysis: Measure total cholesterol, LDL-C, HDL-C, and triglycerides in the plasma samples using commercially available enzymatic kits.
- 6. Tissue Collection and Analysis (Optional)



- Liver Tissue: At the end of the study, euthanize the mice and collect liver tissue. A portion can be snap-frozen in liquid nitrogen for protein and gene expression analysis, and another portion can be fixed in formalin for histological analysis.
- Western Blotting: Analyze the protein levels of LDLR in liver lysates to confirm the mechanism of action of SBC-115337.
- Histology: Stain liver sections with Oil Red O to assess lipid accumulation.
- 7. Statistical Analysis
- Analyze the data using appropriate statistical tests, such as a t-test or one-way ANOVA
  followed by a post-hoc test, to determine the statistical significance of the differences
  between the treatment and control groups. A p-value of <0.05 is typically considered
  statistically significant.</li>

## **Mandatory Visualization**

Signaling Pathway

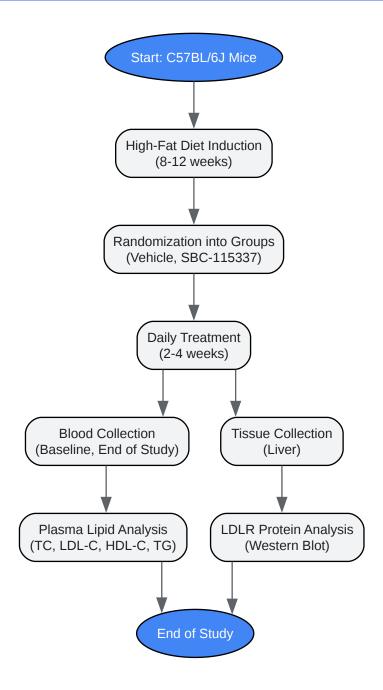


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Caption: Mechanism of Action of SBC-115337.

**Experimental Workflow** 





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Caption: In Vivo Experimental Workflow.

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## References

- 1. researchgate.net [researchgate.net]
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